テトラヒドロゾリン塩酸塩

概要

説明

Tetrahydrozoline hydrochloride (THzHCl) is a synthetic compound that has a wide variety of applications in scientific research. It is a colorless, odorless, and water-soluble compound with a molecular weight of about 170.5 g/mol. THzHCl is a derivative of the naturally occurring compound tetrahydrozoline, which is found in many plants, animals, and bacteria. THzHCl has been used in numerous scientific research applications, including in vivo and in vitro studies.

科学的研究の応用

眼と鼻の充血除去剤

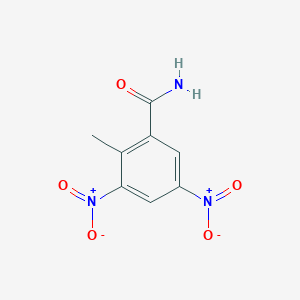

テトラヒドロゾリンはイミダゾリン誘導体であり、中枢および末梢のアルファ(α)アドレナリン作動性特性を有する . それは広く眼と鼻の充血除去剤として使用されている . それはアルファ1受容体を刺激し、局所的な血管収縮を引き起こす .

生物学的流体における検出

血液と尿中のテトラヒドロゾリンの検出は、中毒患者の診断と治療に役立つ . 分析のために、アルカリ緩衝液と有機抽出溶媒を含むチューブに血漿、血清、または尿を添加し、サンプルからのテトラヒドロゾリンを穏やかな混合により有機相に抽出する .

ガスクロマトグラフィー質量分析(GC-MS)での使用

テトラヒドロゾリンは、ガスクロマトグラフィー質量分析(GC-MS)を使用してスクリーニングを行うと、簡単に検出できる . GC-MSは、より高い確実性で化合物を特定するため、法医学状況でより適用可能となる .

法医学状況での使用

テトラヒドロゾリンは、殺人や薬物による性的暴行などの犯罪行為で使用されてきた . 生物学的流体中のテトラヒドロゾリンを検出する能力は、望ましく、重要である .

薬物検査での使用

作用機序

Target of Action

Tetrahydrozoline hydrochloride, also known as tetryzoline, is a derivative of imidazoline with central and peripheral alpha (α)-adrenergic properties . It primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .

Mode of Action

Tetrahydrozoline hydrochloride acts as a selective alpha-1 receptor agonist . By binding to these receptors, it stimulates the arterioles of the conjunctiva, leading to vasoconstriction . This interaction results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion .

Biochemical Pathways

The primary biochemical pathway affected by tetrahydrozoline hydrochloride involves the alpha-adrenergic signaling pathway . By acting as an agonist at the alpha-1 adrenergic receptors, tetrahydrozoline hydrochloride triggers a cascade of events that lead to vasoconstriction . This action can relieve the redness of the eye caused by minor ocular irritants .

Pharmacokinetics

The pharmacokinetics of tetrahydrozoline hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action for decongestant effects is within 4-8 hours . In a healthy person, the biological half-life of tetryzoline is approximately 6 hours, and it is excreted in urine, chemically unchanged, at least in part .

Result of Action

The molecular and cellular effects of tetrahydrozoline hydrochloride’s action primarily involve the constriction of blood vessels in the eyes and nasal passages . This results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion .

Action Environment

The action, efficacy, and stability of tetrahydrozoline hydrochloride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be reduced if the eye or nasal passage is exposed to irritants such as dust or allergens. Additionally, the drug’s stability may be affected by factors such as temperature and pH. It is also worth noting that tetrahydrozoline hydrochloride can cause profound sedation in children and adults, and has been scrutinized for possible drug overdose and toxicity from accidental ingestion .

Safety and Hazards

Tetrahydrozoline hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . Overuse of this medication may result in increased eye redness . If swallowed or used excessively, it may cause harm, including CNS depression with drowsiness, decreased body temperature, bradycardia, shock-like hypotension, apnea, and coma .

将来の方向性

Tetrahydrozoline hydrochloride has been used in non-medicinal and criminal uses . There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose .

Relevant Papers The paper titled “More than meets the eye: a scoping review on the non-medical uses of THZ eye drops” discusses the non-medical uses of Tetrahydrozoline hydrochloride . Another paper titled “An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor” presents a method for analyzing Tetrahydrozoline hydrochloride in different matrices .

生化学分析

Biochemical Properties

Tetrahydrozoline hydrochloride is a selective α1-receptor agonist . It interacts with α1-adrenergic receptors, which are a class of G-protein coupled receptors found in various tissues of the body . The interaction of tetrahydrozoline hydrochloride with these receptors results in vasoconstriction .

Cellular Effects

Tetrahydrozoline hydrochloride, when applied topically, can induce local vasoconstriction . This effect is beneficial in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as in alleviating nasal congestion . It should be noted that misuse or accidental ingestion of tetrahydrozoline hydrochloride can lead to profound sedation .

Molecular Mechanism

The molecular mechanism of action of tetrahydrozoline hydrochloride involves its binding to α1-adrenergic receptors . This binding activates the receptors, leading to a series of intracellular events that ultimately result in vasoconstriction .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of tetrahydrozoline hydrochloride in laboratory settings are limited, it is known that the drug can cause a rapid and short-term onset of drug response . Discontinuation of the drug can lead to rebound vasodilation .

Metabolic Pathways

As an α1-adrenergic receptor agonist, it is likely to be involved in adrenergic signaling pathways .

Transport and Distribution

Given its use as a topical agent for ocular and nasal decongestion, it can be inferred that the drug is likely to be distributed in the tissues where it is applied .

Subcellular Localization

Given its mechanism of action involving α1-adrenergic receptors, it is likely to interact with these receptors at the cell membrane .

特性

IUPAC Name |

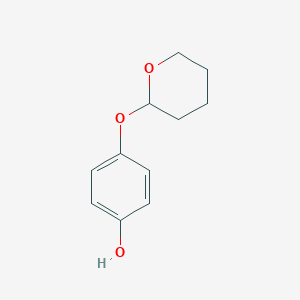

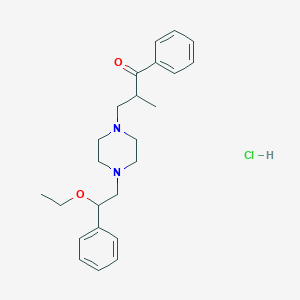

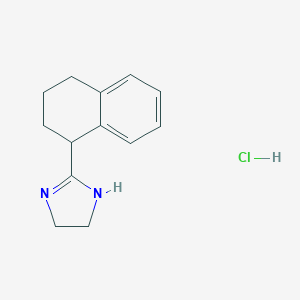

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORNXNYWNIWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-22-0 (Parent) | |

| Record name | Tetrahydrozoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045316 | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

522-48-5 | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrozoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。